molecular formula C12H16O B8323764 1-Cyclobutylmethyl-4-methoxy-benzene

1-Cyclobutylmethyl-4-methoxy-benzene

Cat. No.: B8323764
M. Wt: 176.25 g/mol
InChI Key: LTUOAKZAEVRZQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclobutylmethyl-4-methoxy-benzene is a chemical compound of interest in organic chemistry and materials science research. While specific studies on this exact molecule are limited, its structure, featuring a methoxybenzene ring linked to a cyclobutylmethyl group, suggests potential utility as a synthetic intermediate or building block for more complex architectures . Researchers may employ this compound in the development of novel fragrances or flavors, given that structurally similar para-methoxybenzyl derivatives are known for their applications in these fields . The cyclobutane ring introduces significant steric and electronic constraints, making this compound a valuable subject for investigating structure-activity relationships (SAR) and reaction kinetics in catalytic processes. Available information on a closely related ester, Cyclobutylmethyl 4-methoxybenzoate, indicates a molecular formula of C13H16O3, which can provide insight for researchers into the expected molecular weight and elemental composition of the hydrocarbon variant . As a high-purity chemical, it is intended for use in controlled laboratory settings. This product is labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety standards.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

1-(cyclobutylmethyl)-4-methoxybenzene

InChI

InChI=1S/C12H16O/c1-13-12-7-5-11(6-8-12)9-10-3-2-4-10/h5-8,10H,2-4,9H2,1H3

InChI Key

LTUOAKZAEVRZQA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2CCC2

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Structural and Functional Comparisons

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Properties/Reactivity Reference
1-Cyclobutylmethyl-4-methoxy-benzene C₁₂H₁₆O Cyclobutylmethyl 178.26* Moderate ring strain, inferred stability Inferred
1-(Cyclopropylmethyl)-4-methoxy-benzene C₁₁H₁₄O Cyclopropylmethyl 162.23 High ring strain, reactive
1-Methoxy-4-(1-methylethyl)-benzene C₁₀H₁₄O Isopropyl 150.22 Oxidizes to hydroperoxides
1-(1-Ethynylcyclopropyl)-4-methoxy-benzene C₁₂H₁₂O Ethynylcyclopropyl 172.23 Acute toxicity (Category 4)
1-(1-Chloroethyl)-4-methoxy-benzene C₉H₁₁ClO Chloroethyl 170.64 Electrophilic reactivity

*Calculated based on molecular formula.

Q & A

Q. What are the recommended synthetic routes for 1-Cyclobutylmethyl-4-methoxy-benzene, and how do reaction conditions influence yield and purity?

  • Methodology :
    • Friedel-Crafts alkylation : Cyclobutylmethyl halides can react with 4-methoxybenzene derivatives under Lewis acid catalysis (e.g., AlCl₃). Optimize temperature (e.g., 0–25°C) to minimize side reactions like ring over-alkylation .
    • Cross-coupling reactions : Palladium-catalyzed coupling of cyclobutylmethyl Grignard reagents with para-substituted aryl halides. Solvent choice (e.g., THF vs. DMF) impacts reaction efficiency and byproduct formation .
    • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the compound. Monitor purity via HPLC (C18 column, methanol/water mobile phase) .

Q. What spectroscopic techniques are most effective for characterizing 1-Cyclobutylmethyl-4-methoxy-benzene?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm) and cyclobutylmethyl protons (δ ~1.5–2.5 ppm). Splitting patterns confirm substituent positions .
    • ¹³C NMR : Assign aromatic carbons (δ ~110–160 ppm) and cyclobutane carbons (δ ~20–35 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z calculated for C₁₂H₁₆O) .
  • Infrared (IR) : Detect methoxy C-O stretch (~1250 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹) .

Q. What safety protocols should be followed when handling 1-Cyclobutylmethyl-4-methoxy-benzene?

  • Handling : Use fume hoods, closed systems, and local exhaust ventilation to prevent inhalation or dermal exposure. Wear nitrile gloves, safety goggles, and lab coats .
  • Storage : Store in amber glass containers under inert gas (N₂/Ar) at –20°C to prevent degradation .
  • Waste Disposal : Segregate organic waste and consult certified hazardous waste services for incineration .
  • Toxicity Note : Limited toxicological data available; treat as a potential acute toxin (Category 4 for oral/dermal/inhalation hazards) .

Q. What are the primary research applications of 1-Cyclobutylmethyl-4-methoxy-benzene in organic chemistry?

  • Building Block : Used in synthesizing complex molecules (e.g., liquid crystals, polymers) via functional group transformations (e.g., ether cleavage, cycloadditions) .
  • Ligand Design : The methoxy and cyclobutyl groups modulate steric/electronic properties in coordination chemistry .
  • Solubility Studies : Investigate its behavior in polar/aprotic solvents (e.g., DMSO, toluene) to optimize reaction media .

Advanced Research Questions

Q. How does the cyclobutylmethyl group influence the compound’s reactivity and stability under varying conditions?

  • Reactivity : The strained cyclobutane ring enhances susceptibility to ring-opening reactions (e.g., acid-catalyzed hydrolysis or photochemical [2+2] cycloreversion). Compare stability to tert-butyl or methyl analogs .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (>200°C typical for similar structures) .
  • pH Sensitivity : Monitor structural integrity via UV-Vis spectroscopy in acidic (pH <3) or basic (pH >10) conditions .

Q. What strategies can resolve contradictions in reported bioactivity data for derivatives of 1-Cyclobutylmethyl-4-methoxy-benzene?

  • Meta-Analysis : Cross-reference datasets from PubChem, EPA DSSTox, and ECHA to identify outliers or methodological variability (e.g., assay type, cell lines) .
  • Dose-Response Validation : Replicate studies using standardized concentrations (e.g., 1–100 µM) and multiple biological replicates .
  • Structural Confirmation : Verify derivative purity and stereochemistry via X-ray crystallography or 2D NMR before bioassays .

Q. What computational methods are recommended for predicting the physicochemical properties of 1-Cyclobutylmethyl-4-methoxy-benzene?

  • Quantum Chemistry : Use DFT (B3LYP/6-31G*) to calculate electronic properties (HOMO/LUMO energies) and optimize geometry .
  • Molecular Dynamics (MD) : Simulate solubility parameters (logP) and diffusion coefficients in lipid bilayers .
  • QSPR Models : Train neural networks on datasets from NIST Chemistry WebBook to predict melting points or vapor pressures .

Q. How can researchers assess the environmental impact of 1-Cyclobutylmethyl-4-methoxy-benzene?

  • Ecotoxicity Testing : Use Daphnia magna or algae growth inhibition assays (OECD 201/202 guidelines) .
  • Degradation Studies : Perform photolysis (UV light, λ=254 nm) or biodegradation (activated sludge) to estimate half-lives .
  • Soil Mobility : Measure logKₒc (organic carbon-water partition coefficient) via batch equilibrium experiments .

Q. What challenges arise in scaling up the synthesis of 1-Cyclobutylmethyl-4-methoxy-benzene, and how can they be mitigated?

  • Byproduct Formation : Optimize stoichiometry (e.g., 1.2:1 aryl halide to cyclobutylmethyl reagent) and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) .
  • Heat Management : Use flow chemistry to control exothermic reactions and prevent thermal runaway .
  • Cost Efficiency : Substitute expensive ligands (e.g., XPhos) with cheaper alternatives (e.g., SPhos) without compromising yield .

Q. How can derivatives of 1-Cyclobutylmethyl-4-methoxy-benzene be optimized for medicinal chemistry applications?

  • SAR Studies : Modify substituents (e.g., replacing methoxy with hydroxyl or nitro groups) and test against target enzymes (e.g., kinases) .
  • ADME Profiling : Use in vitro assays (e.g., Caco-2 permeability, microsomal stability) to prioritize candidates with favorable pharmacokinetics .
  • Toxicity Screening : Employ high-throughput assays (e.g., Ames test, hERG inhibition) to eliminate genotoxic or cardiotoxic derivatives .

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